REACTION_CXSMILES
|
BrCBr.[C:4](Br)(=O)C.[CH3:8]/[C:9](=[CH:12]\[CH2:13][CH:14]1[CH2:18][CH:17]=[C:16]([CH3:19])C1(C)C)/[CH2:10][OH:11].[CH3:22][C:23](OC)([CH3:25])[CH3:24]>C(OCC)C.Cl[Ti](Cl)(Cl)Cl.[Zn]>[CH3:8][C:9]1([CH2:10][OH:11])[CH2:12][CH:13]1[CH2:14][CH:18]1[CH2:17][CH:16]2[C:25]([CH3:4])([CH2:19]2)[C:23]1([CH3:22])[CH3:24]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Br
|
Name
|
cuprous bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
85 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C/C(/CO)=C\CC1C(C(=CC1)C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Name
|
same solvent
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until its color
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
grey to black (~30 minutes)
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction triggers
|
Type
|
STIRRING
|
Details
|
stirring at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
the filtrate washed with 200 ml of ice-cold 0.1N HCl and 3×200 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled rapidly (0.1 Torr)
|
Type
|
CUSTOM
|
Details
|
to give 39 g of a yellowish oil
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1)CC1C(C2(CC2C1)C)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |